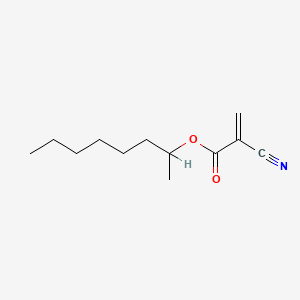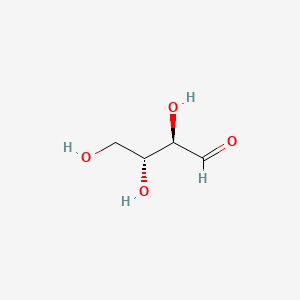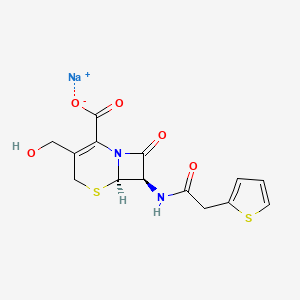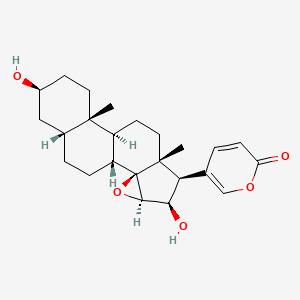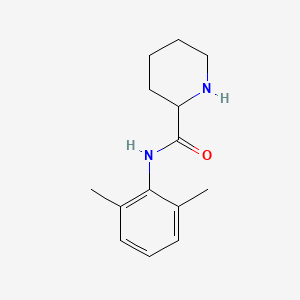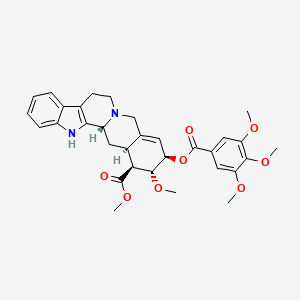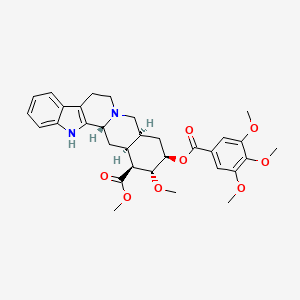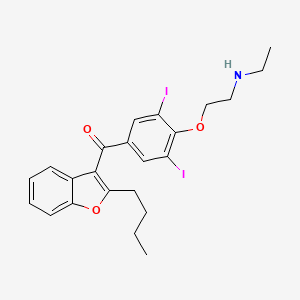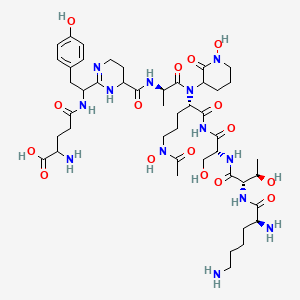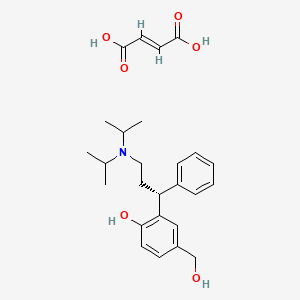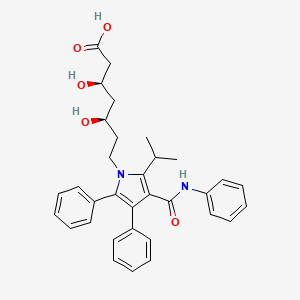
Dexrazoxane hydrochloride
Overview
Description
Dexrazoxane hydrochloride is a cardioprotective agent primarily used to mitigate the cardiotoxic effects of anthracycline chemotherapy drugs such as doxorubicin and daunorubicin . It was discovered by Eugene Herman in 1972 and has since been used in clinical settings to protect the heart from damage caused by these potent chemotherapeutic agents .
Mechanism of Action
Target of Action
Dexrazoxane hydrochloride primarily targets Topoisomerase II (Top II) . Top II is an enzyme that plays a crucial role in DNA replication and transcription, chromosome segregation, and cell cycle progression .
Mode of Action
Dexrazoxane is a strong catalytic inhibitor of Topoisomerase II . It is also a cyclic derivative of EDTA that readily penetrates cell membranes . It is believed to inhibit the formation of a toxic iron-anthracycline complex , thus preventing site-specific oxidative stress on cardiac tissue .
Biochemical Pathways
Dexrazoxane exerts its cardioprotective effects by interfering with iron-mediated free radical generation, which is thought to be responsible for anthracycline-induced cardiotoxicity . It also protects against doxorubicin-induced depolarization of the myocyte mitochondrial membrane .
Pharmacokinetics
Dexrazoxane is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure . It is water-soluble and can be administered intravenously . .
Result of Action
The primary result of Dexrazoxane’s action is the reduction of cardiomyopathy associated with doxorubicin administration in patients with metastatic breast cancer . It provides effective primary cardioprotection against anthracycline-induced cardiotoxicity without reducing anthracycline activity .
Action Environment
The efficacy and stability of Dexrazoxane can be influenced by various environmental factors. For instance, the IV administration of Dexrazoxane is in acidic condition with HCl adjusting the pH . .
Biochemical Analysis
Biochemical Properties
Dexrazoxane hydrochloride has two potential pharmacological activities: it is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure, and it is also a strong inhibitor of topoisomerase II . The anthracycline doxorubicin is able to be reductively activated to produce damaging reactive oxygen species and iron-dependent cellular damage .
Cellular Effects
This compound exerts significant cardioprotective effects. It improves left ventricular function, cardiac output, and cardiomyopathy score . Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that chelates to free iron and interferes with iron-mediated free radical generation . This is thought to be responsible, in part, for anthracycline-induced cardiomyopathy .
Molecular Mechanism
This compound appears to inhibit the formation of a toxic iron-anthracycline complex . This is achieved by its conversion intracellularly to a ring-opened bidentate chelating agent that binds to free iron, thereby interfering with iron-mediated free radical generation . This mechanism is thought to be responsible for the cardioprotective effects of this compound .
Temporal Effects in Laboratory Settings
This compound has shown sustained cardioprotective effects beyond the treatment period . It appears to regulate the activation of the Akt and Erk signaling pathways over time in the course of doxorubicin-induced cardiomyopathy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to reduce or prevent various toxicities, including doxorubicin toxicity, daunorubicin toxicity, and others .
Metabolic Pathways
This compound is metabolized by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions .
Transport and Distribution
Following a rapid distributive phase, this compound reaches post-distributive equilibrium within two to four hours . The estimated steady-state volume of distribution of this compound suggests its distribution primarily in the total body water .
Subcellular Localization
This compound readily penetrates cell membranes . It is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated oxygen free radical generation . This suggests that this compound may localize in areas of the cell where free iron is present.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dexrazoxane hydrochloride involves several key steps. The process begins with 1,2-propane diamine as the initial raw material. This compound undergoes resolution to obtain the hydrochloride of (S)-1,2-propane diamine. This intermediate is then condensed with bromoacetate to form (S)-1,2-diaminopropane-tetraacetate. Finally, dexrazoxane is synthesized using amide as an ammonia source .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is optimized for large-scale production. The process involves the use of large reaction flasks, temperature control, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dexrazoxane hydrochloride undergoes several types of chemical reactions, including hydrolysis and chelation. It is hydrolyzed to an iron-chelating EDTA-type structure, which is crucial for its cardioprotective properties .
Common Reagents and Conditions: The hydrolysis of this compound typically occurs in the presence of water and under acidic conditions. The chelation reaction involves the binding of iron ions, which helps prevent the formation of toxic iron-anthracycline complexes .
Major Products Formed: The primary product formed from the hydrolysis of this compound is an EDTA-type structure that effectively chelates iron ions. This product is responsible for the compound’s ability to mitigate cardiotoxicity .
Scientific Research Applications
Dexrazoxane hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying chelation and hydrolysis reactions.
Biology: Researchers use it to study the mechanisms of cardioprotection and iron chelation.
Medicine: It is clinically used to protect patients undergoing anthracycline chemotherapy from cardiotoxicity.
Industry: this compound is used in the pharmaceutical industry for the production of cardioprotective agents.
Comparison with Similar Compounds
Razoxane: The racemic mixture of dexrazoxane, used as an anticancer agent.
EDTA: A well-known chelating agent used in various applications, including medicine and industry.
Uniqueness: Dexrazoxane hydrochloride is unique in its dual mechanism of action, combining iron chelation and topoisomerase II inhibition. This dual action makes it particularly effective in protecting against anthracycline-induced cardiotoxicity without compromising the efficacy of the chemotherapy .
Properties
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMNMPSIYHKDN-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164152 | |
| Record name | Dexrazoxane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149003-01-0, 1263283-43-7 | |
| Record name | Cardioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXRAZOXANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



